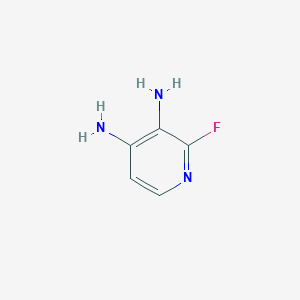

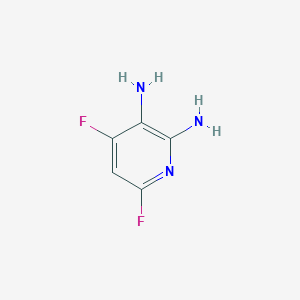

4,6-Difluoropyridine-2,3-diamine

Übersicht

Beschreibung

2,3-Diamino-4,6-difluoropyridine is a chemical compound characterized by two amine functional groups and two fluoride atoms on the pyridine ring . This unique structure gives it distinct properties.

Synthesis Analysis

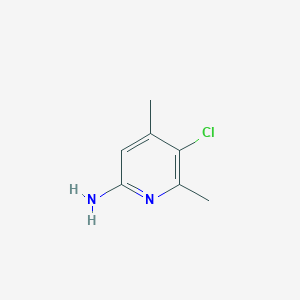

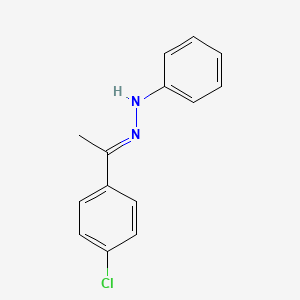

The synthesis of 2,3-Diamino-4,6-difluoropyridine involves a reaction of nucleophilic substitution with 4-chloro-2,3,5,6-tetrafluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine . Another method for preparing 2-aminopyridine derivatives involves substituting fluorine for a hydrazine moiety and reducing with hydrogen .Molecular Structure Analysis

The molecular structure of 2,3-Diamino-4,6-difluoropyridine is defined by the presence of two amine functional groups and two fluoride atoms on the pyridine ring . This structure is responsible for its unique chemical and physical properties.Chemical Reactions Analysis

The chemical reactions involving 2,3-Diamino-4,6-difluoropyridine are primarily nucleophilic substitutions. The reaction with 4-chloro-2,3,5,6-tetrafluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine results in diamino-difluoropyridines .Physical and Chemical Properties Analysis

2,3-Diamino-4,6-difluoropyridine is soluble in water . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Wissenschaftliche Forschungsanwendungen

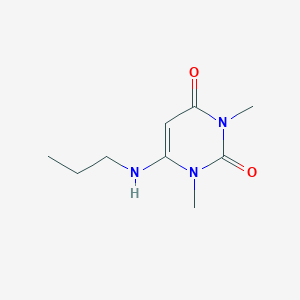

Vasodilation Properties

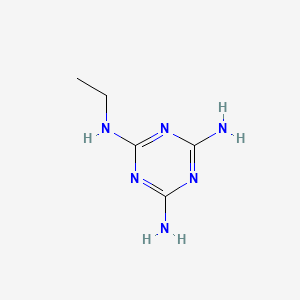

Research into pyrimidine and triazine derivatives, closely related to 2,3-diamino-4,6-difluoropyridine, has shown their potential as vasodilators. A study on di- and triaminopyrimidine 3-oxides, which react with sulfur trioxide sources to yield heterocyclic O-sulfates, demonstrates their hypotensive effects due to direct vasodilation (J. Mccall et al., 1983).

Electrochemical Behavior

The electrochemical behavior of derivatives including 2,3-diamino-pyridine has been examined. Studies in various pH environments have noted the formation and percentages of oxidation products like 3,3′-azopyridine in alkaline solutions (P. Desideri et al., 1978).

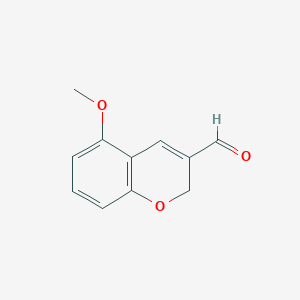

Corrosion Inhibition

Chromenopyridine derivatives, structurally related to 2,3-diamino-4,6-difluoropyridine, have been identified as effective corrosion inhibitors. Their efficiency in preventing corrosion in acidic environments, assessed through various analytical techniques, underlines their potential in industrial applications (K. R. Ansari et al., 2017).

Oligonucleotide Synthesis

In the field of oligonucleotide synthesis, certain derivatives like 6-O-(pentafluorophenyl)-2'-deoxyguanosine, which are related to 2,3-diamino-4,6-difluoropyridine, have shown utility in generating high-yield derivatives and in oligonucleotide modification. This illustrates the compound's relevance in biochemical research and pharmaceutical development (Hetian Gao et al., 1992).

Antitumor Activity

Compounds such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, structurally related to 2,3-diamino-4,6-difluoropyridine, have shown promise in antitumor activities. Their potential as inhibitors of mammalian dihydrofolate reductase and their efficacy against specific carcinomas in rats highlight their significance in cancer research (E. Grivsky et al., 1980).

Structural Chemistry

In structural chemistry, diamino-bis-pyridine ligands, similar to 2,3-diamino-4,6-difluoropyridine, have been used to create novel structures like dinuclear double helicates. These compounds have important implications in the understanding of molecular geometry and bonding (J. Keegan et al., 2001).

Synthesis of Diamino Derivatives

The synthesis of diamino derivatives of pyrano[3,4-c]pyridines, which include compounds like 2,3-diamino-4,6-difluoropyridine, has been developed based on the recyclization of the pyridine ring. These compounds have been analyzed for antimicrobial activity, making them relevant in medical and biochemical research (E. Paronikyan et al., 2015).

Physical, Thermal, and Spectral Properties

Studies have investigated the influence of treatments on the physical, thermal, and spectral properties of 2,6-diaminopyridine, closely related to 2,3-diamino-4,6-difluoropyridine. These treatments significantly affect properties like crystallite size, melting temperature, thermal decomposition temperature, and surface area (M. Trivedi et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

4,6-difluoropyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3/c6-2-1-3(7)10-5(9)4(2)8/h1H,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCPXWLJHXAGFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483655 | |

| Record name | 2,3-Diamino-4,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-27-8 | |

| Record name | 4,6-Difluoro-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diamino-4,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

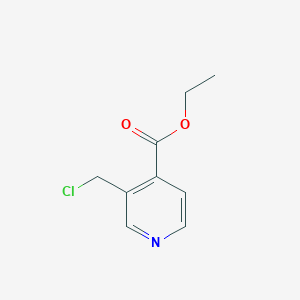

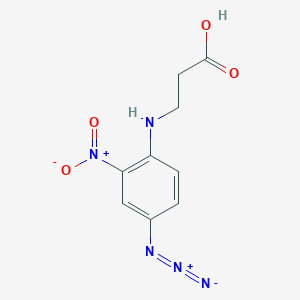

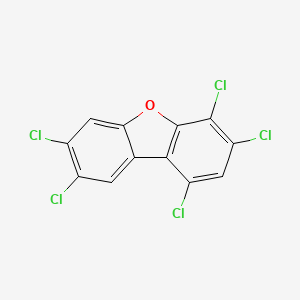

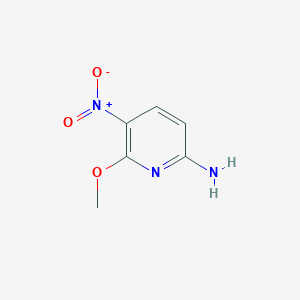

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Pyrrolidinedione, 1-[(2-naphthalenylcarbonyl)oxy]-](/img/structure/B3065674.png)

![1,4-Dithiaspiro[4.5]decan-6-ol](/img/structure/B3065726.png)